molecular formula C14H21NO5S B2935415 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034605-19-9

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Numéro de catalogue: B2935415
Numéro CAS: 2034605-19-9
Poids moléculaire: 315.38
Clé InChI: OHCTVALBQSYTGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator that plays a critical role in the regulation of vascular tone, angiogenesis, and inflammation.

Mécanisme D'action

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its pharmacological effects by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of vascular tone, angiogenesis, and inflammation. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction, angiogenesis, and inflammation, leading to its potential therapeutic effects in various disease conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis by reducing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In hypertension research, this compound has been shown to lower blood pressure and improve endothelial function by reducing vasoconstriction and oxidative stress. In inflammation research, this compound has been shown to reduce inflammatory cytokine production and improve tissue injury by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Avantages Et Limitations Des Expériences En Laboratoire

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity for 20-HETE synthase, which reduces the risk of off-target effects. Another advantage is its ability to inhibit 20-HETE synthesis in various cell types and tissues, making it a versatile tool for studying the role of 20-HETE in various disease conditions. However, one of the major limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in in vivo experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in preclinical studies.

Orientations Futures

There are several future directions for research on N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One direction is to further elucidate the mechanisms of action of this compound in various disease conditions, including cancer, hypertension, and inflammation. Another direction is to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its bioavailability and effectiveness in in vivo experiments. Additionally, future studies should investigate the potential synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs, antihypertensive drugs, and anti-inflammatory drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential as a novel therapeutic agent for various disease conditions.

Méthodes De Synthèse

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst to form the intermediate 3-(4-methoxyphenyl)-3-hydroxytetrahydrofuran. This intermediate is then reacted with chloromethyl ethylsulfone in the presence of a base to yield the final product, this compound.

Applications De Recherche Scientifique

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been widely studied for its potential therapeutic applications in various disease conditions, including cancer, hypertension, and inflammation. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis in various preclinical models, suggesting its potential as a novel anti-cancer agent. In hypertension research, this compound has been shown to lower blood pressure and improve endothelial function in animal models, suggesting its potential as a new class of antihypertensive drugs. In inflammation research, this compound has been shown to reduce inflammatory cytokine production and improve tissue injury in various disease models, suggesting its potential as a new anti-inflammatory agent.

Propriétés

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-19-13-4-2-12(3-5-13)6-9-21(17,18)15-10-14(16)7-8-20-11-14/h2-5,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCTVALBQSYTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.